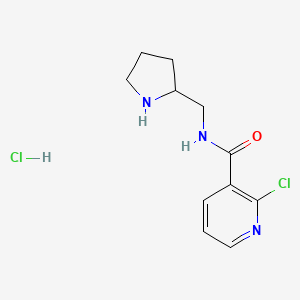
2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride, also known as NPC-15437, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a nicotinamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
Applications De Recherche Scientifique
2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride has been investigated for its potential applications in several areas of scientific research. One of the most promising areas of research is in the field of cancer biology. 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
In addition to cancer biology, 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride has also been investigated for its potential applications in neurobiology. Studies have shown that 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride can improve cognitive function and memory in animal models, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. Additionally, 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride has been shown to modulate the activity of certain neurotransmitter receptors in the brain, which may contribute to its effects on cognitive function and memory.
Biochemical and Physiological Effects:
2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells and cognitive function, 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride has also been shown to have anti-inflammatory and antioxidant properties. These properties may contribute to its potential therapeutic applications in a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride for lab experiments is its high purity and specificity. 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride has been shown to have minimal off-target effects, making it a valuable tool for investigating specific biological pathways and processes. However, one limitation of 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride is its relatively high cost, which may limit its use in certain research settings.
Orientations Futures
There are several potential future directions for research on 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride. One area of interest is in the development of new cancer therapies based on 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride. Additionally, further investigation into the mechanism of action of 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride may help to identify new targets for drug development in a variety of diseases. Finally, the potential applications of 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride in neurobiology and cognitive function warrant further investigation, as this compound may hold promise for the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride involves the reaction of 2-chloronicotinic acid with pyrrolidine and methylamine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride. This synthesis method has been reported in several scientific publications and has been shown to yield high purity 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride.
Propriétés
IUPAC Name |
2-chloro-N-(pyrrolidin-2-ylmethyl)pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O.ClH/c12-10-9(4-2-6-14-10)11(16)15-7-8-3-1-5-13-8;/h2,4,6,8,13H,1,3,5,7H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUWCRCLSGIONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC(=O)C2=C(N=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2837992.png)
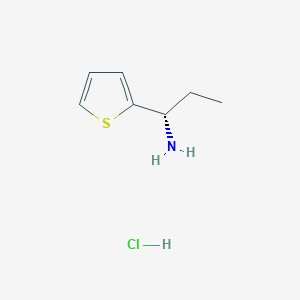
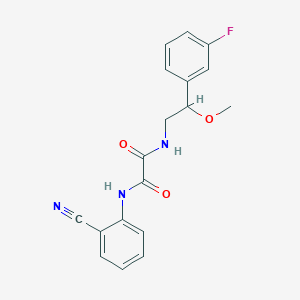
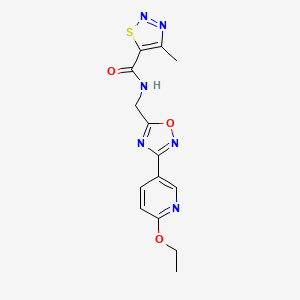
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methylbenzamide](/img/structure/B2837997.png)
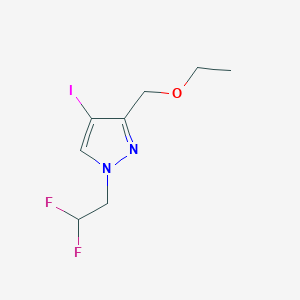
![(4-chlorophenyl)[4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2838000.png)
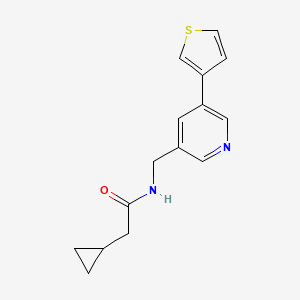
![Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2838004.png)
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2838005.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2838008.png)

![3-{[4-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2838011.png)